molecular formula C12H14O4 B4006874 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl acetate

1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl acetate

Cat. No. B4006874
M. Wt: 222.24 g/mol
InChI Key: UBIQSDGAORMRPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl acetate, also known as safrole acetate, is a naturally occurring organic compound found in various plant species. It is a colorless liquid with a sweet, spicy odor and is commonly used in the fragrance and flavor industries. In recent years, safrole acetate has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science.

Scientific Research Applications

Environmentally Friendly Catalysis

One significant application involves an environmentally benign TEMPO-catalyzed efficient alcohol oxidation system using a recyclable hypervalent iodine(III) reagent in ethyl acetate. This system allows for the oxidation of alcohols to carbonyl compounds in high yields under mild conditions, demonstrating the compound's role in green chemistry and sustainability (Xiao‐Qiang Li & Chi Zhang, 2009).

Kinetic Resolution and Enzymatic Processes

In another study, ethyl 1,4-benzodioxan-2-carboxylate, related to 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl acetate, was used in the kinetic resolution to produce S-enantiomer through a lipase-catalyzed transesterification reaction. This highlights its utility in chiral synthesis and the production of enantiomerically pure compounds (S. Kasture et al., 2005).

Chemical Synthesis and Antifungal Activity

Research on synthesizing azetidinones from ethyl-1H-benzotriazol-1-acetate 2, which shares a structural motif with 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl acetate, revealed moderate to good antifungal activity. This finding underlines the potential pharmaceutical applications of related compounds in developing new antifungal agents (M. P. Toraskar et al., 2009).

Antimicrobial Phenolic Compounds

The ethyl acetate extract from Anabasis aphylla led to the isolation of phenolic compounds with notable antimicrobial activity. This research demonstrates the role of similar ethyl acetate-derived compounds in identifying new antimicrobial agents (H. Du et al., 2009).

Synthesis of Heterocycles

A study on the synthesis of novel annulated dihydroisoquinoline heterocycles using ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetate underscores the compound's utility in creating complex heterocyclic structures, which are valuable in drug development and material science (Fatma M. Saleh et al., 2020).

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-8(16-9(2)13)10-3-4-11-12(7-10)15-6-5-14-11/h3-4,7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBIQSDGAORMRPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCCO2)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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